molecular formula C7H3Cl2NaO2 B3148220 Sodium 2,5-dichlorobenzoate CAS No. 63891-98-5

Sodium 2,5-dichlorobenzoate

Cat. No.: B3148220
CAS No.: 63891-98-5
M. Wt: 212.99 g/mol
InChI Key: CXIPPGIFARBNFA-UHFFFAOYSA-M
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Description

Contextualizing Dichlorobenzoate Compounds in Scientific Inquiry

Dichlorobenzoate compounds, including various isomers like 2,5-dichlorobenzoate (B1240473), are a class of organochlorine compounds that are central to numerous areas of scientific investigation. Historically, their prevalence grew due to their use as intermediates in the manufacturing of agrochemicals, pharmaceuticals, and dyes. cymitquimica.comsolubilityofthings.comnordmann.globalchemicalbook.com The stability of the carbon-chlorine bond makes these compounds persistent, which has led to their emergence as environmental pollutants, often resulting from industrial discharge or as metabolic byproducts from the microbial degradation of more complex chlorinated substances like polychlorinated biphenyls (PCBs). oup.comumyu.edu.ngebi.ac.uk

This environmental persistence has spurred a significant body of research within environmental science and microbiology. Scientists study dichlorobenzoates as model compounds to understand the fate and transport of chlorinated pollutants in ecosystems. solubilityofthings.com A primary focus of this research is on bioremediation, exploring and identifying microorganisms capable of degrading these recalcitrant compounds. oup.comoup.comnih.govresearchgate.netbas-net.by In organic chemistry, the reactivity of the dichlorinated benzene (B151609) ring allows it to be a versatile building block for synthesizing more complex molecules. cymitquimica.comnordmann.global The positions of the chlorine atoms influence the compound's electronic properties and reactivity, making it a useful tool for investigating reaction mechanisms and developing new synthetic methodologies.

Significance of Sodium 2,5-Dichlorobenzoate in Current Research Paradigms

The significance of this compound and its corresponding acid in modern research is multifaceted, spanning from fundamental chemical synthesis to advanced biological studies. It serves as a key starting material in organic synthesis and is a focal point in environmental bioremediation studies. cymitquimica.comnordmann.globaloup.comoup.com

Table 1: Physicochemical Properties of 2,5-Dichlorobenzoic Acid Note: Properties of the acid form are presented as they are widely documented and directly relevant to the behavior of the sodium salt in research applications.

PropertyValueReference
CAS Number50-79-3 nih.gov
Molecular FormulaC₇H₄Cl₂O₂ nih.govchemicalbook.com
Molecular Weight191.01 g/mol chemicalbook.combiosynth.com
AppearanceWhite crystalline powder solubilityofthings.comchemicalbook.com
Melting Point154 °C biosynth.com
Boiling Point301 °C biosynth.com
SolubilitySparingly soluble in water; soluble in ethanol (B145695) and ether. solubilityofthings.comchemicalbook.com

The scientific study of halogenated benzoates is closely linked to the rise of the chemical industry in the 20th century. The extensive industrial use of halogenated aromatic compounds led to their accumulation in the environment, prompting early investigations into their toxicity and persistence. bas-net.bynih.gov By the latter half of the century, research began to shift towards understanding their microbial degradation. Seminal studies identified bacteria, particularly from the Pseudomonas and Alcaligenes genera, capable of utilizing chlorobenzoates as a source of carbon and energy. nih.govbas-net.byresearchgate.net This research elucidated metabolic pathways, showing that degradation often proceeds via dioxygenase enzymes that convert the aromatic ring into catechols, which are then further metabolized. nih.govresearchgate.net Over time, the focus has expanded from isolating naturally occurring degrader strains to exploring the genetic and enzymatic basis of dehalogenation, with the goal of enhancing these processes for environmental cleanup. nih.govosti.gov

Current research continues to build on this historical foundation while branching into new and innovative areas. A significant emerging trend is the use of genetic and protein engineering to improve the efficiency of microbial degradation. oup.comoup.com Studies have demonstrated that introducing specific catabolic plasmids into robust soil bacteria can significantly accelerate the breakdown of 2,5-dichlorobenzoate in contaminated soil. oup.comoup.com

Another active research front involves the dehalogenation of dichlorobenzoates using specific enzymes. For instance, research on beta-class Glutathione (B108866) S-transferases (GSTs) from bacteria like Acidovorax sp. has shown that specific mutants of these enzymes can dehalogenate 2,5-dichlorobenzoate, a function the wild-type enzyme does not possess. umyu.edu.ngumyu.edu.ngresearchgate.net This opens up possibilities for developing enzymatic bioremediation systems.

Furthermore, derivatives of dichlorobenzoates are being synthesized and investigated for novel applications. Computational and quantum chemical studies are increasingly used to predict the properties and potential bioactivity of these new molecules. researchgate.netscispace.comdergipark.org.tr For example, a proton transfer crystal, N,N'-diphenylguanidinium 3,5-dichlorobenzoate, was synthesized and found to have significant third-order nonlinear optical properties, making it a candidate for advanced materials science applications. researchgate.net

Table 2: Selected Research on the Microbial Degradation of 2,5-Dichlorobenzoate

Microorganism/SystemKey FindingReference
Pseudomonas putida P111Isolated by enrichment on 2,5-dichlorobenzoate and capable of growing on several other chlorobenzoates. researchgate.net
Pseudomonas aeruginosa JB2Capable of degrading 2,5-dichlorobenzoic acid at low oxygen tensions. ebi.ac.uk
Recombinant Pseudomonas fluorescens 2-79 RLDThe presence of plants (rhizosphere effect) promoted rapid degradation of 2,5-DCB and enhanced the stability of the degradation-enabling plasmid in the bacterium. oup.comoup.com
Burkholderia xenovorans LB400Transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl (B164882) resulted in the production of 2,5-dichlorobenzoic acid as a metabolite, which was not further degraded by the strain. ebi.ac.uk
Acidovorax sp. KKS102Engineered mutants (K107T and A180P) of a beta-class Glutathione S-transferase showed dehalogenation activity towards 2,5-dichlorobenzoate, unlike the wild-type enzyme. umyu.edu.ngumyu.edu.ngresearchgate.net

Research Objectives and Scope within Academic Disciplines

The study of this compound is pursued with distinct objectives across several academic disciplines:

Environmental Science and Microbiology: The primary goal is to understand and mitigate the impact of chlorinated pollutants. Research focuses on identifying and characterizing microbial degradation pathways, assessing the environmental fate of these compounds, and developing effective bioremediation strategies for contaminated soil and water. oup.comebi.ac.ukoup.comnih.govbas-net.by

Organic and Medicinal Chemistry: Chemists utilize 2,5-dichlorobenzoic acid as a precursor for the synthesis of more complex molecules. cymitquimica.comnordmann.globalchemicalbook.com The objective is to create novel compounds with potential applications in pharmaceuticals, agrochemicals, or as functional materials. nordmann.globalprepchem.com For instance, it has been used in the synthesis of 2,5-dichloro-3-nitrobenzoic acid, an important chemical intermediate. prepchem.com

Biochemistry and Enzymology: Researchers in this field aim to elucidate the mechanisms of the enzymes responsible for dehalogenation and aromatic ring cleavage. umyu.edu.ngnih.govresearchgate.net This involves isolating enzymes like dioxygenases and dehalogenases, studying their structure and function, and exploring how they can be engineered for improved catalytic activity against substrates like 2,5-dichlorobenzoate. umyu.edu.ngresearchgate.netresearchgate.netebi.ac.uk

Physical Chemistry and Materials Science: This discipline investigates the fundamental physicochemical properties of dichlorobenzoate derivatives. Research objectives include studying crystal structures, intermolecular interactions like hydrogen bonding, and exploring advanced applications such as nonlinear optics. researchgate.net

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CXIPPGIFARBNFA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679861
Record name Sodium 2,5-dichlorobenzoate
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Molecular Weight

212.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63891-98-5
Record name Benzoic acid, 2,5-dichloro-, sodium salt (1:1)
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Record name Benzoic acid, 2,5-dichloro-, sodium salt (1:1)
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Record name Sodium 2,5-dichlorobenzoate
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Record name SODIUM 2,5-DICHLOROBENZOATE
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Synthetic Pathways and Mechanistic Investigations of Sodium 2,5 Dichlorobenzoate

Advanced Synthesis Methodologies for Sodium 2,5-Dichlorobenzoate (B1240473)

The synthesis of sodium 2,5-dichlorobenzoate, a compound of interest in various chemical applications, can be achieved through several pathways. These routes primarily involve the modification of precursor molecules, with ongoing research focused on optimizing reaction conditions and exploring novel, more efficient methods.

Precursor Chemical Reactions and Reaction Optimization

Established methods for synthesizing this compound often begin with commercially available precursors like 2,5-dichlorobenzoic acid or its methyl ester. Optimization of these reactions is crucial for improving yield, purity, and environmental footprint.

The most direct route to this compound is the neutralization of 2,5-dichlorobenzoic acid with a sodium base, typically sodium hydroxide. biosynth.com This acid-base reaction is generally straightforward and results in the formation of the sodium salt and water.

2,5-Dichlorobenzoic acid itself can be synthesized through various means. One common industrial method involves the reaction of p-dichlorobenzene with phosgene (B1210022) to produce 2,5-dichlorobenzoyl chloride, which is subsequently hydrolyzed to the carboxylic acid. chemicalbook.com Another approach is the oxidation of 2,5-dichlorotoluene (B98588). chemicalbook.com In a laboratory setting, a mixture of 2,5-dichlorobenzoic acid and absolute methanol (B129727), with a few drops of sulfuric acid as a catalyst, can be refluxed for several hours. After removing the excess solvent by distillation, the resulting solid residue is filtered, washed with water, and recrystallized to yield the product. researchgate.net

The reaction conditions for the final neutralization step are critical for ensuring complete conversion and high purity of the sodium salt. The choice of solvent, temperature, and stoichiometry of the reactants all play a role in the efficiency of the process.

Table 1: Synthesis of this compound from 2,5-Dichlorobenzoic Acid

PrecursorReagentProductKey ConditionsReference
2,5-Dichlorobenzoic AcidSodium HydroxideThis compoundAqueous solution biosynth.com
p-Dichlorobenzene1. Phosgene 2. H₂O2,5-Dichlorobenzoic AcidHydrolysis chemicalbook.com
2,5-DichlorotolueneOxidant (e.g., KMnO₄)2,5-Dichlorobenzoic AcidOxidation chemicalbook.com

An alternative pathway to this compound involves the derivatization of methyl 2,5-dichlorobenzoate. conicet.gov.ar This ester can be synthesized by refluxing 2,5-dichlorobenzoic acid with methanol in the presence of an acid catalyst like sulfuric acid. researchgate.net The subsequent step is the saponification of the methyl ester using sodium hydroxide. This reaction cleaves the ester bond, yielding methanol and the desired this compound.

Optimization of this two-step process involves ensuring a high-yield esterification followed by a complete saponification. The purity of the intermediate methyl 2,5-dichlorobenzoate is important to prevent the formation of impurities in the final product. Research has shown that the reaction of methyl 2,5-dichlorobenzoate with certain nucleophiles can lead to substitution products, highlighting the need for controlled reaction conditions. researchgate.net

Table 2: Synthesis via Methyl 2,5-Dichlorobenzoate Derivatization

PrecursorReagentIntermediateFinal ReagentFinal ProductReference
2,5-Dichlorobenzoic AcidMethanol, H₂SO₄Methyl 2,5-DichlorobenzoateSodium HydroxideThis compound researchgate.net

Exploration of Novel Synthetic Routes

The development of new synthetic methodologies is driven by the need for more efficient, selective, and environmentally benign processes. Research into novel routes for synthesizing dichlorinated benzoic acid derivatives, which are precursors to this compound, is an active area of investigation.

Photostimulated reactions, particularly those employing the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, offer a unique approach to forming carbon-carbon and carbon-heteroatom bonds. conicet.gov.ar The photostimulated reaction of methyl 2,5-dichlorobenzoate with trimethylstannyl anions (⁻SnMe₃) in liquid ammonia (B1221849) has been studied. researchgate.net This reaction can lead to the substitution of one or both chlorine atoms. researchgate.net

Under specific conditions, the photostimulated reaction of methyl 2,5-dichlorobenzoate with ⁻SnMe₃ ions can yield the monosubstitution product, methyl 5-chloro-2-(trimethylstannyl)benzoate, in significant yields. researchgate.net Further reaction can lead to the disubstitution product. researchgate.net These reactions are typically initiated by light and can be inhibited by radical scavengers, which is characteristic of the SRN1 mechanism. conicet.gov.arresearchgate.net While this method directly produces a derivative of methyl 2,5-dichlorobenzoate rather than the sodium salt itself, the resulting stannylated compound can be a versatile intermediate for further synthetic transformations.

Table 3: Photostimulated Reaction of Methyl 2,5-Dichlorobenzoate

SubstrateReagentSolventConditionKey ProductReference
Methyl 2,5-DichlorobenzoateTrimethylstannyl anions (⁻SnMe₃)Liquid AmmoniaPhotostimulationMethyl 5-chloro-2-(trimethylstannyl)benzoate researchgate.net

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis, particularly for the formation of carbon-heteroatom and carbon-carbon bonds. consensus.appmdpi.com While direct copper-catalyzed synthesis of this compound is not commonly reported, copper-catalyzed dehalogenation reactions of more highly chlorinated benzoic acids could potentially offer a route to 2,5-dichlorobenzoic acid, its precursor. researchgate.net

For instance, copper catalysts have been shown to be effective in the hydrodehalogenation of chlorinated aromatic compounds. consensus.appresearchgate.net These reactions typically involve a hydrogen source and a copper-based catalyst to selectively remove halogen atoms. The regioselectivity of such dehalogenations would be a critical factor in successfully producing 2,5-dichlorobenzoic acid from a polychlorinated starting material.

Furthermore, copper-catalyzed cross-coupling reactions are widely used to functionalize aryl halides. researchgate.net While not a direct synthesis of the parent compound, these methods could be employed to create derivatives of 2,5-dichlorobenzoic acid which could then be converted to the sodium salt. The development of specific copper-based catalytic systems for the selective dehalogenation or functionalization of chlorinated benzoic acids remains an area of interest for synthetic chemists.

Crystallographic Analyses of this compound and Related Structures

For instance, the crystal structures of other sodium dichlorobenzoate salts, such as sodium 2-amino-3,5-dichlorobenzoate, have been determined using X-ray diffraction. In the case of sodium 2-amino-3,5-dichlorobenzoate, the compound crystallizes in the triclinic system. The sodium ions are coordinated by the carboxylate oxygen atoms of the ligand and water molecules, forming an octahedral arrangement which polymerizes in the solid state. researchgate.netnptel.ac.in This polymeric structure, held together by coordination bonds, is a common feature in the crystal structures of metal salts of carboxylic acids.

The crystal structure of cholesteryl 2,4-dichlorobenzoate (B1228512) demonstrates how a large, non-polar group can influence the packing, leading to the formation of layered structures. wikipedia.org These examples highlight the versatility of dichlorobenzoate moieties in forming diverse supramolecular architectures through a combination of coordination bonds, hydrogen bonding, and other intermolecular forces. The specific arrangement in this compound would be dictated by the interplay of the electrostatic interactions between the sodium cation and the carboxylate anion, as well as potential π-π stacking interactions between the dichlorinated benzene (B151609) rings.

Table 1: Crystallographic Data for Selected Dichlorobenzoate Structures

Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
Sodium 2-amino-3,5-dichlorobenzoateTriclinicP1Polymeric structure with octahedral coordination of Na+ researchgate.netnptel.ac.in
tert-Butylaminium 2-carboxy-4,5-dichlorobenzoateMonoclinicP2₁/n2D sheet structure via N-H···O hydrogen bonds dalalinstitute.com
[Ho(2,4-DClBA)₃bipy]₂MonoclinicP2(1)/nDinuclear complex with bridging carboxylate groups acs.org
Cholesteryl 2,4-dichlorobenzoateOrthorhombicP2₁2₁2₁Layered structure with antiparallel molecular alignment wikipedia.org

Mechanistic Elucidation of Synthetic Transformations

Investigation of SRN1 Mechanisms in Nucleophilic Substitution

The synthesis of substituted aromatic compounds, including dichlorobenzoic acids and their derivatives, can proceed through various mechanisms. One such pathway that has been investigated in the context of aromatic systems is the radical-nucleophilic aromatic substitution (Sʀɴ1) mechanism. wikipedia.orgresearchgate.net This multi-step process involves radical and radical anion intermediates and is a potential pathway for the substitution of halides on an aromatic ring. dalalinstitute.comwikipedia.org

The general Sʀɴ1 mechanism can be described by the following steps:

Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻).

Propagation:

The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form a new radical anion ((ArNu)•⁻).

This new radical anion transfers an electron to another molecule of the starting aryl halide (ArX), regenerating the initial radical anion (ArX•⁻) and forming the final product (ArNu).

Termination: The radical intermediates can be consumed in various side reactions, such as abstracting a hydrogen atom from the solvent. chim.it

While extensive studies on the Sʀɴ1 mechanism for the direct synthesis of this compound are not prevalent, related reactions have been explored. For instance, the photostimulated reaction of methyl 2,5-dichlorobenzoate with trimethylstannyl anions (⁻SnMe₃) in liquid ammonia has been shown to proceed via the Sʀɴ1 mechanism to yield disubstitution products. researchgate.net In dark conditions, the same reactants afford mono-substitution products, also through an Sʀɴ1 pathway. researchgate.net This indicates that the dichlorinated benzene ring is susceptible to this type of radical-nucleophilic substitution.

The Sʀɴ1 mechanism is distinct from other aromatic substitution mechanisms like the SɴAr (addition-elimination) or benzyne (B1209423) (elimination-addition) pathways. nptel.ac.indalalinstitute.com A key feature of the Sʀɴ1 reaction is that it does not require strong electron-withdrawing groups to activate the aromatic ring, which is often a prerequisite for the SɴAr mechanism. wikipedia.org The involvement of radical intermediates in the Sʀɴ1 pathway is a crucial difference and can lead to different product distributions compared to other mechanisms. wikipedia.org

Quantum Chemical Calculations in Reaction Pathway Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a powerful tool for elucidating the mechanisms of chemical reactions. eurjchem.comijastems.orgresearchgate.net These computational methods allow for the investigation of reaction pathways, the characterization of transition states and intermediates, and the prediction of molecular properties.

In the context of dichlorobenzoic acids, DFT calculations have been employed to study the molecular structures, vibrational frequencies, and electronic properties of various isomers. ijastems.orgresearchgate.net For example, studies on 2,4-dichlorobenzoic acid and 2,6-dichlorobenzoic acid using the B3LYP functional with various basis sets have provided optimized molecular geometries (bond lengths and angles) that are in good agreement with experimental data. ijastems.orgresearchgate.net

These calculations also provide insights into the electronic structure, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. eurjchem.comresearchgate.net The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and stability of a molecule. Furthermore, molecular electrostatic potential (MEP) maps can be generated to identify the electron-rich and electron-deficient regions of a molecule, which is crucial for predicting the sites of electrophilic and nucleophilic attack. eurjchem.comresearchgate.net

While specific DFT studies on the synthetic pathways to this compound are not detailed in the available literature, the principles from studies on related molecules are directly applicable. For instance, computational analysis could be used to compare the stability of intermediates and the energy barriers of transition states for different potential reaction pathways in the synthesis of 2,5-dichlorobenzoic acid. This would help in understanding the factors that control the regioselectivity of the reaction.

Table 2: Representative Data from DFT Calculations on Dichlorobenzoic Acids

CompoundCalculation MethodCalculated PropertyFindingReference
2,4-Dichlorobenzoic acidDFT/B3LYP/6-31+G(d,p)Bond Length (C-C)~1.400 Å (matches well with experimental values) ijastems.org
2,4-Dichlorobenzoic acidDFT/B3LYP/6-31+G(d,p)Vibrational Frequency (C-Cl stretch)Calculated bands are in good agreement with experimental IR and Raman spectra ijastems.org
2,6-Dichlorobenzoic acidB3LYP/6-311++G(d,p)Conformational AnalysisIdentified minimum energy structures and dihedral angles researchgate.net

Influence of Reaction Conditions on Product Distribution and Selectivity

The synthesis of a specific isomer of a polysubstituted benzene, such as 2,5-dichlorobenzoic acid, is highly dependent on the chosen synthetic route and the reaction conditions employed. The distribution of products and the selectivity towards the desired isomer can be significantly influenced by factors such as the starting materials, catalysts, solvents, and temperature.

For example, the synthesis of dichlorobenzoic acids can be achieved through the oxidation of the corresponding dichlorotoluenes. The liquid-phase oxidation of 2,4-dichlorotoluene (B165549) to 2,4-dichlorobenzoic acid is effectively carried out using a catalyst system containing cobalt and manganese salts in the presence of bromine. google.com The reaction is typically performed in a lower fatty acid solvent like acetic acid at temperatures between 100°C and 220°C. google.com A solvent-free method using a Co-Mn salts complex catalyst has also been reported, offering environmental benefits. researchgate.net

The choice of oxidizing agent is also critical. One method for preparing 2,5-dichlorobenzoic acid involves the oxidation of 2,5-dichlorotoluene with potassium permanganate (B83412) in an aqueous pyridine (B92270) solution. chemicalbook.com The temperature is maintained between 50°C and 80°C. chemicalbook.com

The synthesis of dichlorobenzoic acids can also be achieved from other starting materials. For instance, 3,5-dichlorobenzoic acid has been synthesized from 3,5-diaminotoluene (B90585) through a sequence of reactions. google.com Another route involves the visible-light-induced aerobic oxidation of alkyl aromatics. chemicalbook.com The reaction conditions, including the light source and catalyst (e.g., CeCl₃), play a crucial role in the efficiency of the reaction. chemicalbook.com

Bioremediation and Environmental Fate of Sodium 2,5 Dichlorobenzoate

Microbial Degradation and Biodegradation Pathways

The environmental persistence of halogenated aromatic compounds, such as sodium 2,5-dichlorobenzoate (B1240473), has prompted extensive research into their microbial degradation. Various microorganisms have demonstrated the ability to utilize this compound as a source of carbon and energy, employing distinct metabolic pathways under both aerobic and anaerobic conditions. These processes are central to the bioremediation of sites contaminated with such recalcitrant pollutants.

Under aerobic conditions, bacterial degradation of 2,5-dichlorobenzoate is typically initiated by an oxygen-dependent attack on the aromatic ring. This initial step is often catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate, leading to the formation of catecholic intermediates and subsequent ring cleavage.

Several species within the genus Pseudomonas are well-documented for their capacity to degrade chlorinated benzoates, including 2,5-dichlorobenzoate.

Pseudomonas aeruginosa : Strains of P. aeruginosa have been isolated that can utilize 2,5-dichlorobenzoate as a sole source of carbon and energy. asm.orgasm.orgosti.gov For instance, strain JB2 was shown to grow on 2,5-dichlorobenzoate, routing its metabolism through 4-chlorocatechol (B124253) as a central intermediate. asm.orgasm.orgosti.gov The initial attack is oxygen-dependent and likely mediated by a halobenzoate dioxygenase. asm.orgasm.org Another strain, P. aeruginosa LP5, also demonstrated growth on 2,5-dichlorobenzoate, with polymerase chain reaction (PCR) amplification confirming the presence of an aromatic dihydroxylating (ARHDO) gene. interesjournals.org This ability suggests the presence of specific genes that encode the necessary enzymes for processing this substrate. interesjournals.org The degradation of 2,5-dichlorobenzoate by P. aeruginosa JB2 is a key step in the complete mineralization of the herbicide 2,3,6-trichlorobenzoic acid (2,3,6-TBA) in a co-culture with anaerobic bacteria that first dechlorinate 2,3,6-TBA to 2,5-dichlorobenzoate. oup.com

Pseudomonas stutzeri : P. stutzeri strain KS25, isolated from polychlorophenol-contaminated soil and sewage, can use 2,5-dichlorobenzoate as its sole carbon and energy source. nih.govebi.ac.uksigmaaldrich.com Studies have shown that in soil columns inoculated with this strain, 2,5-dichlorobenzoic acid was eliminated within 12 days. nih.govebi.ac.uk The metabolic pathway involves the oxidation of 2,5-dichlorobenzoate to 4-chlorocatechol, which is then further degraded via 3-chloro-cis,cis-muconic acid. researchgate.net Cell-free extracts of this strain were found to have pyrocatechol (B87986) 1,2-dioxygenase activity. researchgate.net

Pseudomonas putida : P. putida P111 was isolated through enrichment culture on 2,5-dichlorobenzoate and can metabolize a wide array of chlorinated benzoates. researchgate.netnih.gov The degradation of ortho-chlorobenzoates like 2,5-dichlorobenzoate is facilitated by a chlorobenzoate-1,2-dioxygenase encoded on the pPB111 plasmid. nih.gov This enzyme converts the ortho-substituted chlorobenzoates into their corresponding catechols. oup.com Interestingly, when cells of P. putida P111 grown on 2,5-dichlorobenzoate were exposed to 3,5-dichlorobenzoate, they metabolized it to 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene, which accumulated as it was not further metabolized. researchgate.netnih.gov

Table 1: Degradation of 2,5-Dichlorobenzoate by Pseudomonas Species

Species Strain Key Findings Citations
Pseudomonas aeruginosa JB2 Utilizes 2,5-dichlorobenzoate as a sole carbon source; metabolism proceeds via 4-chlorocatechol. asm.org, asm.org, osti.gov
Pseudomonas aeruginosa LP5 Grows on 2,5-dichlorobenzoate; possesses aromatic dihydroxylating (ARHDO) genes. interesjournals.org
Pseudomonas stutzeri KS25 Degrades 2,5-dichlorobenzoate within 12 days in soil; forms 4-chlorocatechol. nih.gov, ebi.ac.uk, researchgate.net

The removal of chlorine substituents from the aromatic ring is a critical step in the biodegradation pathway. This dehalogenation can occur at different stages of the metabolic sequence and is catalyzed by specific enzymes.

Initial degradation is often catalyzed by dioxygenases. In P. aeruginosa JB2, a halobenzoate dioxygenase is necessary for the degradation of ortho-substituted chlorobenzoates like 2,5-dichlorobenzoate. asm.orgasm.org Similarly, P. aeruginosa strain 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase to convert 2,5-dichlorobenzoate to 4-chlorocatechol. nih.gov This type of enzyme introduces two hydroxyl groups onto the benzene (B151609) ring, which facilitates the spontaneous or enzymatic removal of a chlorine atom.

Glutathione (B108866) S-transferases (GSTs) represent another important class of enzymes involved in dehalogenation. researchgate.net These enzymes catalyze the nucleophilic attack of glutathione on the chlorinated substrate, leading to the displacement of the chlorine atom. While many GSTs are known for detoxification, some bacterial beta-class GSTs have been shown to have dehalogenation functions. researchgate.netumyu.edu.ng For example, research on a beta-class GST from Acidovorax sp. KKS102 showed that while the wild-type enzyme had no activity towards 2,5-dichlorobenzoate, specific mutants (K107T and A180P) exhibited some dehalogenation activity against it. researchgate.netumyu.edu.ng This indicates that GSTs can be engineered to enhance their efficacy in bioremediating dichlorobenzoates. researchgate.netumyu.edu.ng The tetrachlorohydroquinone (B164984) reductive dehalogenase (PcpC), a key enzyme in the pentachlorophenol (B1679276) degradation pathway in Sphingobium chlorophenolicum, is also a member of the GST superfamily and catalyzes sequential reductive dehalogenation. semanticscholar.org

The aerobic breakdown of 2,5-dichlorobenzoate proceeds through a series of metabolic intermediates, with the specific pathway being dictated by the enzymatic machinery of the degrading organism. A common intermediate in the degradation of 2,5-dichlorobenzoate by several Pseudomonas strains is 4-chlorocatechol. asm.orgasm.orgnih.gov

In Pseudomonas aeruginosa JB2, the metabolism of 2,5-dichlorobenzoate leads to the formation of 4-chlorocatechol. asm.orgasm.org

Cell extracts of Pseudomonas aeruginosa 142 also produce 4-chlorocatechol from 2,5-dichlorobenzoate. nih.gov

Similarly, Pseudomonas stutzeri oxidizes 2,5-dichlorobenzoate to 4-chlorocatechol, which is then cleaved to form 3-chloro-cis,cis-muconic acid. researchgate.net

In a mixed bacterial culture, 2,5-dichlorobenzoate was also found to be degraded through the intermediate formation of 4-chlorocatechol and 3-cis,cis-chloromuconate. unimi.it

In contrast, resting cells of Pseudomonas putida P111 grown on 2,5-dichlorobenzoate were observed to metabolize 3,5-dichlorobenzoate into 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene, which was not further broken down. researchgate.netnih.gov

The expression of the genes responsible for this degradation is tightly regulated. In P. aeruginosa JB2, which can grow on 2,5-dichlorobenzoate, the ohbAB genes encode a halobenzoate 1,2-dioxygenase, and the clcABD genes are involved in chlorocatechol degradation. nih.govfrontiersin.org The expression of these operons is induced in the presence of dichlorobenzoates. nih.gov Specifically, the ohb system is induced in cells grown on dichlorobenzoates, while the clc operon is also induced by these compounds. nih.gov This coordinated gene expression ensures the efficient catabolism of the substrate and its intermediates.

Table 2: Metabolic Intermediates and Catabolic Genes in Aerobic Degradation

Organism/Culture Intermediate(s) Key Genes/Operons Citations
Pseudomonas aeruginosa JB2 4-Chlorocatechol ohbAB, clcABD asm.org, nih.gov, asm.org, frontiersin.org
Pseudomonas aeruginosa 142 4-Chlorocatechol ortho-halobenzoate 1,2-dioxygenase nih.gov
Pseudomonas stutzeri 4-Chlorocatechol, 3-Chloro-cis,cis-muconic acid Pyrocatechol 1,2-dioxygenase researchgate.net
Pseudomonas putida P111 1-carboxy-1,2-dihydroxy-3,5-dichlorocyclohexadiene (from 3,5-DCB) Plasmid pPB111 encoded dioxygenase researchgate.net, nih.gov

In the absence of oxygen, a different set of microorganisms and metabolic strategies are employed to degrade chlorinated aromatic compounds. Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is a key process under anaerobic conditions. semanticscholar.org This process is often the first step in the breakdown of highly chlorinated compounds.

Desulfomonile tiedjei DCB-1 is a strict anaerobe renowned for its ability to carry out reductive dechlorination of meta-substituted chlorobenzoates. nih.govnih.gov This bacterium can use formate, H₂, or acetate (B1210297) as a source of reducing equivalents for the reductive dechlorination of 2,5-dichlorobenzoate. enviro.wikisciopen.com Studies using cell suspensions of D. tiedjei incubated with 2,5-dichlorobenzoate in heavy water (D₂O) showed that deuterium (B1214612) was specifically incorporated at the position where the chlorine atom was removed. nih.govnih.govresearchgate.net This finding supports a mechanism of direct hydrogenolysis rather than one involving partial ring reduction. nih.govnih.gov Cell extracts of D. tiedjei have been shown to possess this aryl reductive dehalogenation activity, which is heat-labile, membrane-associated, and inducible by the presence of 3-chlorobenzoate. osti.gov

Anaerobic Reductive Dehalogenation

Investigation of Deuterium Incorporation for Mechanistic Insights

To understand the precise biochemical reactions involved in the breakdown of chlorinated aromatic compounds, researchers often use isotopic labeling. Studies into the reductive dechlorination of 2,5-dichlorobenzoate by the strict anaerobe Desulfomonile tiedjei DCB-1 have utilized heavy water (D₂O) to trace the origin of the hydrogen atom that replaces the chlorine substituent. researchgate.netnih.gov

In these experiments, cell suspensions of D. tiedjei were incubated with 2,5-dichlorobenzoate in a medium containing D₂O. nih.govwur.nl The product of this reaction, 3-chlorobenzoate, was then analyzed using gas chromatography-mass spectrometry and proton magnetic resonance. researchgate.netnih.gov The results showed that a deuterium atom was specifically incorporated into the aromatic ring at the exact position where the chlorine atom was removed. researchgate.netnih.gov This specific deuteration provides strong evidence for a dechlorination mechanism that does not involve partial ring reduction, as such a process would likely allow for proton exchange at other positions on the ring. nih.gov The findings support a model where the chlorine is directly replaced by a hydrogen (or in this case, deuterium) atom derived from the surrounding water. wur.nlscispace.com

Environmental Transport and Transformation Processes

Adsorption and Desorption Dynamics in Soil and Aquatic Matrices

The mobility of Sodium 2,5-dichlorobenzoate in the environment is largely governed by its interaction with soil and sediment particles. Data on the closely related compound, chloramben (B1668635) (3-amino-2,5-dichlorobenzoic acid), provides significant insight into these dynamics. Chloramben exhibits high to very high mobility in soil, a characteristic attributed to its high water solubility and limited adsorption to soil particles. epa.govnih.gov

Studies have determined a mean organic carbon-water (B12546825) partition coefficient (Koc) of 190 and an experimental Koc of 21 for chloramben. nih.gov These low values suggest a weak bond to soil organic matter, leading to a potential for leaching into groundwater. epa.govnih.gov The primary factors controlling the adsorption of this analogue are soil pH and organic matter content. nih.gov Higher adsorption is observed in soils with low pH and low organic matter or in soils with neutral pH and high organic matter content. nih.gov

Table 2: Soil Adsorption Data for Chloramben (Analogue)

Parameter Value Implication for Mobility Reference
Mean Koc 190 High Mobility nih.gov
Experimental Koc 21 Very High Mobility nih.gov

Photodegradation in Aqueous Solutions and Role of Dissolved Organic Matter

Sunlight can be a significant factor in the transformation of organic compounds in aquatic environments. The photodegradation of this compound is influenced by the presence of dissolved organic matter (DOM), such as humic and fulvic acids. DOM plays a dual role in photochemical processes; it can act as a photosensitizer, accelerating degradation, or as a light screen, inhibiting it. ebi.ac.uknih.gov

As a photosensitizer, DOM absorbs sunlight and generates highly reactive chemical species, including hydroxyl radicals (•OH) and singlet oxygen (¹O₂). ebi.ac.ukfrontiersin.org These reactive intermediates can then attack and break down pollutant molecules. Research on the photodegradation of 2,4',5-trichlorobiphenyl (B150608) (a type of PCB) found that 2,5-dichlorobenzoic acid was one of the main degradation products, a process significantly accelerated by the presence of DOM. ebi.ac.uk This indicates that while 2,5-dichlorobenzoate can be formed photochemically, the same reactive species generated by DOM are key drivers of organic contaminant degradation in water. ebi.ac.uknih.gov

Table 3: Influence of Dissolved Organic Matter (DOM) on Photodegradation

Role of DOM Mechanism Outcome References
Photosensitizer Absorbs sunlight and produces reactive oxygen species (e.g., •OH, ¹O₂). Accelerates the degradation of organic pollutants. ebi.ac.uknih.gov
Light Screen Absorbs incident UV radiation, preventing it from reaching the pollutant. Inhibits direct photodegradation of the pollutant. copernicus.org

Resistance to Hydrolysis in Environmental Systems

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this is a key abiotic degradation pathway. However, this compound, like many chlorinated benzoic acids, is generally resistant to hydrolysis under typical environmental conditions.

Studies based on the retention of phytotoxicity of the analogue sodium chloramben indicate that it is stable in aqueous solutions kept in the dark, suggesting resistance to hydrolysis. epa.gov This stability is also observed in other related compounds, such as Dicamba (3,6-dichloro-2-methoxybenzoic acid), which is noted to be stable to hydrolysis under conventional conditions. nih.gov This resistance means that hydrolysis is not a significant degradation pathway for this compound in the environment, making biodegradation and photodegradation the more critical processes for its ultimate removal.

Ecological Impact and Environmental Risk Assessment Methodologies

The presence of this compound and its derivatives in the environment poses potential risks to ecosystems. The related compound methyl 2,5-dichlorobenzoate is classified as an environmentally hazardous substance that is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. thermofisher.comchemicalbook.com

To understand and manage such risks, formal methodologies like Environmental Impact Assessment (EIA) and Environmental Risk Assessment (ERA) are employed. researchgate.net

Environmental Impact Assessment (EIA) is a broad process used to predict the environmental consequences of a proposed project or development. It aims to identify potential positive and negative impacts on the natural, social, and economic environment early in the planning stage. The key steps in an EIA process include project screening (to determine if an EIA is needed), scoping (to define the key issues), impact analysis, consideration of mitigation measures, and public consultation before a final decision is made. researchgate.net

Environmental Risk Assessment (ERA) is a more specific process that quantitatively and qualitatively evaluates the likelihood that a particular activity (e.g., the release of a chemical) will cause harm to human health or the environment (fauna and flora). researchgate.net The ERA process generally involves three main steps:

Hazard Identification: Determining if the chemical has the potential to cause adverse effects.

Dose-Response and Exposure Assessment: Quantifying the relationship between the amount of exposure and the extent of the toxic injury, and determining the extent of exposure of ecosystems and populations.

Risk Characterization: Integrating the hazard, dose-response, and exposure data to estimate the probability of adverse effects occurring in the environment. researchgate.net

These structured assessment frameworks are essential tools for regulators and industries to make informed decisions to protect environmental health from the potential impacts of chemical substances like this compound.

Ecotoxicological Studies on Aquatic and Terrestrial Organisms

The ecotoxicological profile of 2,5-dichlorobenzoic acid and its derivatives, such as methyl-2,5-dichlorobenzoate, has been evaluated in various studies to understand their potential impact on environmental receptors. Research has focused on determining the toxicity of these compounds to a range of aquatic and terrestrial organisms.

For aquatic organisms, structure-activity relationship (SAR) models have been employed to estimate toxicity. These models often use the logarithm of the octanol/water partition coefficient (log Kow) to predict the median lethal concentration (LC50) or median effective concentration (EC50). regulations.gov For esters, including methyl-2,5-dichlorobenzoate, a SAR equation has been developed to estimate the 96-hour LC50 for fish. epa.gov The U.S. Environmental Protection Agency (EPA) has utilized such models to assess the environmental hazard of new industrial chemicals in the absence of empirical test data. regulations.gov While specific LC50 values from direct studies are not always available in the provided context, the methyl ester of 2,5-dichlorobenzoic acid is noted as being moderately toxic to fish. herts.ac.uk

The following table summarizes available ecotoxicological data for compounds related to this compound.

Modeling Environmental Fate and Persistence

The environmental fate and persistence of this compound are influenced by a combination of physical, chemical, and biological processes. Modeling these processes helps predict the compound's behavior, distribution, and longevity in various environmental compartments.

A key parameter used in environmental fate modeling is the octanol/water partition coefficient (Kow), which indicates a chemical's tendency to partition between organic matter (like soil or sediment) and water. regulations.gov The log Kow value for methyl-2,5-dichlorobenzoate is a critical input for structure-activity relationship (SAR) models that predict environmental toxicity and bioconcentration. regulations.govepa.gov

Persistence in the environment is largely determined by degradation rates. For chloramben (3-amino-2,5-dichlorobenzoic acid), a related compound, studies indicate resistance to hydrolysis. epa.gov However, photodegradation in aqueous solutions occurs readily in sunlight, with a total loss of phytotoxicity observed within two days. epa.gov On dry soil, this process is slower. epa.gov

The primary mechanism for the breakdown of 2,5-dichlorobenzoate in soil and water is microbial biodegradation. The half-life of chlorinated benzoic acids can vary significantly depending on environmental conditions such as temperature, moisture, and the presence of suitable microbial communities. juniperpublishers.com The presence of plants can significantly accelerate degradation, a process known as rhizoremediation. In one study, the presence of plants promoted the rapid degradation of 2,5-dichlorobenzoate (2,5-DCB) in soil, reducing the time required for disappearance from over two weeks in non-planted soil to just 2 to 4 days in planted soil. oup.comoup.com This enhanced degradation is attributed to the rhizosphere providing a niche that supports the survival and activity of degrader bacteria. oup.comoup.com

The following table outlines key factors and findings related to modeling the environmental fate of 2,5-dichlorobenzoate.

Assessment of Environmental Contamination and Remediation Strategies

Chlorinated benzoic acids, including 2,5-dichlorobenzoate, are recognized as environmental contaminants, often originating as recalcitrant metabolites from the microbial degradation of polychlorinated biphenyls (PCBs) or from industrial and agricultural wastes. interesjournals.org Their persistence necessitates the development of effective remediation strategies.

Assessment of contamination typically involves analytical methods to detect and quantify the compound in environmental matrices like soil and water. Bioremediation, which utilizes microorganisms to break down contaminants into less harmful substances, is a primary strategy for addressing 2,5-dichlorobenzoate contamination. researchgate.net

Significant research has focused on isolating and characterizing bacteria capable of degrading 2,5-dichlorobenzoate. Several strains of Pseudomonas, such as Pseudomonas aeruginosa JB2 and Pseudomonas stutzeri KS25, have demonstrated the ability to use 2,5-dichlorobenzoic acid as a sole source of carbon and energy. asm.orgebi.ac.uk The degradation pathway often involves an initial attack by a dioxygenase enzyme, which converts the chlorobenzoate to a chlorocatechol intermediate. interesjournals.orgasm.org For instance, the degradation of 2,5-dichlorobenzoate by P. aeruginosa JB2 proceeds through 4-chlorocatechol. asm.orgresearchgate.net

Bioaugmentation, the introduction of specific microbial strains to a contaminated site, has shown promise. Studies have demonstrated that inoculating soil with degrader strains can lead to the rapid mineralization of otherwise persistent 2,5-dichlorobenzoate. oup.com For example, a recombinant strain of Pseudomonas fluorescens engineered with a catabolic pathway for 2,5-DCB degradation was highly effective, especially in the presence of plants. oup.comoup.com In soil columns, inoculation with P. stutzeri led to the disappearance of 2,5-dichlorobenzoic acid within 12 days. ebi.ac.uk

Phytoremediation, a strategy that uses plants to clean up contaminated environments, can enhance the bioremediation of 2,5-dichlorobenzoate. energy.gov The plant roots create a favorable environment (the rhizosphere) for the growth and metabolic activity of degrader microorganisms, leading to faster and more complete removal of the contaminant. oup.comasm.org

The table below details various bioremediation approaches for 2,5-dichlorobenzoate.

Biological Activities and Pharmacological Implications of Sodium 2,5 Dichlorobenzoate

Mechanisms of Antimicrobial Action

The antimicrobial properties of dichlorobenzoate compounds have been noted in specific contexts, particularly concerning certain bacteria and fungi.

Research has specifically investigated the effects of 2,5-dichlorobenzoate (B1240473) on the bacterium Pseudomonas aeruginosa. One study focused on Pseudomonas aeruginosa strain LP5, which was observed to utilize 2,5-dichlorobenzoate as a growth substrate. The organism demonstrated the ability to grow on this compound, indicating a metabolic pathway for its degradation. This process is significant as the initial step in the aerobic metabolism of such aromatic compounds typically involves the action of ring-hydroxylating dioxygenases to break down the stable benzene (B151609) ring. The detection of aromatic ring hydroxylating dioxygenase (ARHDO) genes in P. aeruginosa LP5 validates its capability to process this chlorinated aromatic acid.

The growth dynamics of P. aeruginosa LP5 on 2,5-dichlorobenzoate were characterized by a specific doubling time and mean growth rate, as detailed in the table below.

Growth ParameterValue on 2,5-Dichlorobenzoate
Doubling Time (D)6.64 days
Mean Growth Rate (k)0.104 d⁻¹
Data derived from the growth of Pseudomonas aeruginosa strain LP5 on 2,5-dichlorobenzoate.

In contrast, the same strain exhibited a different growth pattern on the isomer 2,6-dichlorobenzoate, showing a prolonged lag phase followed by a rapid increase in population and subsequent decline.

Scientific literature readily available through the conducted searches did not yield specific information regarding the antibacterial effects of Sodium 2,5-dichlorobenzoate on Stenotrophomonas maltophilia.

Information regarding the specific mechanisms of this compound in the inhibition of protein synthesis and sulfate (B86663) ion uptake is not available in the retrieved search results. General inhibitors of protein synthesis act at various stages of translation, such as initiation, elongation, and termination at the ribosomal level. mgcub.ac.in

While direct studies on the antifungal activity of this compound were not found, a closely related compound, methyl 2,5-dichlorobenzoate, is recognized for its role as a fungicide and plant growth regulator. herts.ac.uknih.gov This methyl ester derivative is specifically used in the grafting of grapevines and is classified as an antifungal agrochemical. nih.gov This suggests that the 2,5-dichlorobenzoate chemical structure possesses properties that are disruptive to fungal organisms, making it effective as a biocontrol agent in agricultural applications. nih.gov

Toxicological Research and Risk Characterization

The toxicological profile of any chemical compound is essential for its safety assessment. This involves a series of standardized tests to determine potential adverse effects on human health and the environment.

Subchronic oral toxicity studies are crucial for evaluating the potential adverse effects of a substance following repeated exposure over a limited period, typically 90 days. These studies are often conducted in rodent models, such as Sprague-Dawley rats, according to established guidelines like those from the Organisation for Economic Co-operation and Development (OECD).

In a typical study, animals are administered the test substance daily at various dose levels. For instance, a study on Sodium p-hydroxybenzoate involved oral administration to rats at doses of 0, 125, 250, and 500 mg/kg of body weight per day for 90 days nih.gov. Throughout the study, a range of parameters are meticulously monitored, including:

Clinical signs of toxicity

Body weight and food consumption nih.gov

Hematological and serum biochemistry parameters

Urinalysis

Organ weights and histopathological examinations of tissues nih.gov

The primary goal is to identify a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found nih.gov. This data is fundamental for establishing safe exposure levels for humans.

Table 1: Illustrative Data from a Generic 90-Day Subchronic Oral Toxicity Study This table is for illustrative purposes only and does not represent actual data for this compound.

ParameterControl Group (0 mg/kg/day)Low Dose GroupMid Dose GroupHigh Dose Group
Body Weight Change (g) +150+148+145+120
Liver Weight (g) 10.510.611.012.5
Serum Alanine Aminotransferase (ALT) (U/L) 35364065*
Kidney Histopathology NormalNormalNormalMild tubular degeneration

*Indicates a statistically significant difference from the control group.

Predictive toxicology utilizes computational models to forecast the potential toxicity of chemicals, reducing reliance on animal testing and expediting the safety assessment process. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach, establishing a mathematical correlation between the chemical structure of a compound and its biological activity or toxicity frontiersin.org.

These models are built using large datasets of chemicals with known toxicological properties. By analyzing various molecular descriptors—such as size, shape, and electronic properties—machine learning algorithms can identify structural features, or "structural alerts," associated with toxicity frontiersin.orgnih.gov. These models can predict a range of toxic endpoints, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties researchgate.net. The U.S. Environmental Protection Agency's (EPA) ToxCast program, for example, uses high-throughput screening data to build predictive models for thousands of chemicals researchgate.net.

Assessing the carcinogenic potential of a chemical is a critical component of risk assessment. This process begins with hazard identification, which classifies a substance based on the strength of evidence from human, animal, and other supporting data epa.gov. The U.S. EPA, for instance, uses descriptors such as "Carcinogenic to Humans," "Likely to be Carcinogenic to Humans," or "Suggestive Evidence of Carcinogenic Potential" epa.gov.

Carcinogens can act through two primary mechanisms:

Genotoxic carcinogens directly damage DNA, leading to mutations. For these substances, it is often assumed that there is no threshold below which exposure is considered safe nih.gov.

Non-genotoxic carcinogens induce cancer through other mechanisms, such as chronic inflammation, immunosuppression, or receptor-mediated effects nih.gov.

Risk assessment for carcinogens involves calculating a cancer risk estimate, often expressed as the increased probability of an individual developing cancer due to a specific exposure level over a lifetime cdc.gov. This calculation uses dose-response data to derive values like the Cancer Slope Factor (CSF) for oral exposure or the Inhalation Unit Risk (IUR) cdc.gov.

When a chemical enters the body, it is often metabolized into other substances called metabolites. The analysis of these metabolites is crucial, as they can be more or less toxic than the parent compound. Toxicometabolomics is the field dedicated to studying the metabolic responses to chemical exposures.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to identify and quantify metabolites in biological samples like blood and urine. By comparing the metabolic profiles of exposed and unexposed individuals or animals, researchers can identify biomarkers of exposure and effect. This information helps to elucidate the mechanisms of toxicity and understand the pathways affected by the chemical, providing a more comprehensive picture of its toxicological significance.

Analytical Methodologies for the Detection and Quantification of Sodium 2,5 Dichlorobenzoate

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating the components of a mixture. For sodium 2,5-dichlorobenzoate (B1240473), both gas and liquid chromatography methods are applicable, often coupled with mass spectrometry for definitive identification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. Sodium 2,5-dichlorobenzoate, being a salt, is non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. A common approach is to convert the sodium salt to its corresponding methyl ester, methyl 2,5-dichlorobenzoate, through esterification.

The derivatized sample is then injected into the GC system, where it is vaporized and carried by an inert gas (mobile phase) through a heated column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

Typical GC-MS Parameters:

Derivatization Agent: Diazomethane or a methanol (B129727)/acid catalyst solution.

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

Injector Temperature: Typically set around 250 °C to ensure rapid volatilization.

Oven Temperature Program: A temperature gradient is often used, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation of the analyte from other components.

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.

When coupled with a mass spectrometer (MS), the separated components are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which allows for highly specific identification and confirmation of the analyte. For methyl 2,5-dichlorobenzoate, the mass spectrum would show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it well-suited for the direct analysis of this compound without the need for derivatization. chemicalbook.com The analysis is typically performed on the free acid form, 2,5-dichlorobenzoic acid.

In a typical reverse-phase HPLC method, a polar mobile phase is used with a non-polar stationary phase. The separation is based on the analyte's polarity and its interaction with the column.

A reverse-phase HPLC method with the following conditions can be used for the analysis of 2,5-dichlorobenzoic acid: researchgate.net

Column: A C18 column is commonly used.

Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) (MeCN) and an aqueous solution, often with an acid modifier such as phosphoric acid or formic acid to ensure the analyte is in its protonated form. researchgate.netnih.gov

Detection: A UV detector is typically employed, with the detection wavelength set at a value where the analyte exhibits strong absorbance.

For more sensitive and selective detection, HPLC can be coupled with mass spectrometry (LC-MS). A study on the related compound 2,5-dichlorobenzoyl chloride utilized a surrogate approach where the compound was intentionally hydrolyzed to 2,5-dichlorobenzoic acid for stable detection by Ultra High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS). chemicalbook.com This highlights the suitability of LC-MS techniques for the sensitive quantification of the 2,5-dichlorobenzoate moiety.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the qualitative analysis and separation of compounds. chemicalbook.comaidic.it It can be used as a quick screening method to identify the presence of this compound in a sample.

The process involves spotting the sample onto a plate coated with a thin layer of adsorbent material (the stationary phase), such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases.

For the analysis of this compound, a typical TLC system might involve:

Stationary Phase: Silica gel 60 F254 plates.

Mobile Phase: A mixture of a non-polar solvent like toluene (B28343) and a more polar solvent such as acetone (B3395972) or ethyl acetate (B1210297), with a small amount of acetic or formic acid to ensure better spot shape. A reported mobile phase for the related compound diclofenac (B195802) sodium is toluene, acetone, and glacial acetic acid (10:15:0.2 v/v/v). nih.gov

Visualization: The separated spots can be visualized under UV light (typically at 254 nm) if the compound is UV-active. The spots can also be visualized by staining with a suitable reagent.

The retention factor (Rf), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, can be used for identification by comparing it to that of a standard. For more precise quantification, densitometry can be used to measure the intensity of the spots. nih.gov

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the identity of a compound by providing information about its chemical structure and for quantitative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This provides information about the functional groups present in a molecule.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. By comparing it to the spectrum of sodium benzoate (B1203000), key features can be predicted. Sodium benzoate shows strong absorption bands for the carboxylate (C=O) stretching vibrations. researchgate.netguidechem.com The spectrum of this compound would be expected to show:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Asymmetric and Symmetric Carboxylate (COO⁻) stretching: These are typically strong bands. For sodium benzoate, these appear around 1596 cm⁻¹ and 1404 cm⁻¹, respectively. researchgate.net Similar strong absorptions would be expected for the title compound.

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹.

A study on methyl 2,5-dichlorobenzoate provides insight into the vibrations of the dichlorinated benzene (B151609) ring, which would be similar in the sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic compounds. It relies on the magnetic properties of certain atomic nuclei. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types used for organic molecules.

For this compound, the NMR spectrum would be very similar to that of 2,5-dichlorobenzoic acid. chemicalbook.com

Proton (¹H) NMR: The ¹H NMR spectrum would provide information about the number and environment of the hydrogen atoms on the benzene ring. Due to the substitution pattern, three distinct signals would be expected in the aromatic region (typically 7.0-8.5 ppm). The chemical shifts and coupling patterns (splitting) of these signals would be characteristic of the 1,2,5-trisubstituted benzene ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. For this compound, one would expect to see:

A signal for the carboxylate carbon (COO⁻), typically in the range of 170-180 ppm.

Signals for the six carbons of the benzene ring. The carbons attached to the chlorine atoms would be significantly shifted compared to those in unsubstituted benzene. The specific chemical shifts would be indicative of the 2,5-dichloro substitution pattern. chemicalbook.com

Advanced Analytical Techniques for Environmental and Biological Matrices

The analysis of this compound in complex environmental and biological samples often necessitates the use of more sophisticated analytical techniques to achieve the required sensitivity, selectivity, and to study its metabolic fate and interactions.

Radioisotopic labeling is a powerful technique used to trace the metabolic fate of a compound in a biological system or its degradation pathway in the environment. This methodology involves replacing one or more atoms in the this compound molecule with a radioactive isotope, such as Carbon-14 (¹⁴C) or Hydrogen-3 (³H). The radiolabeled compound is then introduced into the system of interest, and its pathway is traced by detecting the radioactivity of the parent compound and its metabolites over time.

For instance, in a study of the biodegradation of 2,5-dichlorobenzoic acid by the bacterium Pseudomonas stutzeri, radioisotopic labeling could be employed to provide unequivocal evidence of the metabolic pathway. nih.govnih.gov By synthesizing ¹⁴C-labeled 2,5-dichlorobenzoic acid, where the label is incorporated into the aromatic ring, researchers could track the distribution of the ¹⁴C label into biomass, carbon dioxide, and various metabolic intermediates. This would allow for a definitive determination of whether the aromatic ring is cleaved and mineralized or transformed into other persistent products.

The following table outlines a hypothetical experimental design for a radioisotopic tracing study of this compound degradation.

Experimental PhaseProcedureExpected Outcome
Synthesis Chemical synthesis of [U-¹⁴C]-Sodium 2,5-dichlorobenzoate.A high purity radiolabeled compound with a known specific activity (e.g., in mCi/mmol).
Incubation Introduction of the radiolabeled compound into a microbial culture or environmental matrix (e.g., soil).The compound is taken up and metabolized by the microorganisms or undergoes transformation in the matrix.
Fractionation Separation of the sample into different fractions (e.g., aqueous, organic, biomass, CO₂).Distribution of radioactivity among the different fractions.
Analysis Quantification of radioactivity in each fraction using liquid scintillation counting. Identification of metabolites using techniques like HPLC coupled with a radioactivity detector.Determination of the rate and extent of degradation, and identification of the metabolic pathway.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of this compound, molecular docking can be a valuable tool to investigate its interaction with biological macromolecules, such as enzymes involved in its degradation. For example, the initial step in the bacterial degradation of many halogenated aromatic compounds is catalyzed by dehalogenases or dioxygenases.

In silico analysis can be used to model the binding of this compound to the active site of such an enzyme. This would involve obtaining the three-dimensional structure of the target enzyme, either from a protein data bank or through homology modeling, and then using a docking software to predict the most stable binding pose of the this compound molecule within the enzyme's active site. The results of such a study can provide insights into the binding affinity, the specific amino acid residues involved in the interaction, and the potential mechanism of catalysis.

A hypothetical molecular docking study of this compound with a dehalogenase enzyme might yield the following data:

ParameterValueInterpretation
Binding Energy (kcal/mol) -6.5A negative value indicates a favorable binding interaction.
Inhibitory Constant (Ki) (µM) 15.2A lower value suggests a higher binding affinity.
Interacting Residues Arg12, Ser45, Tyr101These amino acid residues in the active site are predicted to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
Type of Interaction Hydrogen bond with the carboxylate group; Halogen bond with a chlorine atom.Provides insight into the specific forces stabilizing the enzyme-substrate complex.

A key step in the biodegradation of this compound is the cleavage of the carbon-chlorine bonds, a process known as dehalogenation. The activity of dehalogenating enzymes can be monitored by measuring the release of chloride ions (Cl⁻) into the surrounding medium. Various analytical methods can be employed for the sensitive and accurate detection of chloride ions.

One common method is the use of a chloride ion-selective electrode (ISE). This potentiometric sensor generates a voltage that is proportional to the logarithm of the chloride ion activity in the solution. By calibrating the electrode with standard chloride solutions, a quantitative measurement of the chloride released during the dehalogenation reaction can be obtained. Other methods include colorimetric assays, such as the mercuric thiocyanate (B1210189) method, where chloride ions react with mercuric thiocyanate to release thiocyanate ions, which then form a colored complex with ferric ions.

A study on the degradation of 2,5-dichlorobenzoic acid by Pseudomonas stutzeri reported a 100% yield of released chlorine, indicating complete dehalogenation of the substrate. nih.gov This demonstrates the direct applicability of chloride ion detection assays in monitoring the biodegradation of this compound.

The following table presents hypothetical data from a time-course experiment measuring chloride release from this compound by a bacterial culture.

Time (hours)Chloride Concentration (µM)Percent Dehalogenation
000
12525
25050
48585
6100100

Initial concentration of this compound = 50 µM, which can theoretically release 100 µM of chloride ions.

Derivatives and Analogues of Sodium 2,5 Dichlorobenzoate: Structure Activity Relationships

Synthesis and Characterization of Halogenated Benzoate (B1203000) Derivatives

Halogenated benzoate derivatives represent a significant class of compounds, with their utility spanning from agrochemicals to intermediates in complex organic syntheses. The nature and position of the halogen substituents on the benzene (B151609) ring profoundly influence the chemical and physical properties of these molecules. The synthesis and characterization of these derivatives are crucial for understanding their reactivity and potential applications.

Methyl 2,5-dichlorobenzoate (B1240473) is the methyl ester that results from the formal condensation of the carboxyl group of 2,5-dichlorobenzoic acid with methanol (B129727) nih.gov.

Synthesis and Characterization The synthesis of methyl 2,5-dichlorobenzoate is typically achieved by refluxing its parent acid, 2,5-dichlorobenzoic acid, with an excess of absolute methanol in the presence of a catalytic amount of sulfuric acid for several hours nih.govresearchgate.net. After the reaction, the excess solvent is removed, and the resulting solid residue is filtered, washed, and recrystallized, commonly from ethanol (B145695), to yield the final product nih.govresearchgate.net.

The structure of the compound has been confirmed through single-crystal X-ray diffraction. In its crystalline form, the molecule (C8H6Cl2O2) features a benzene ring that is oriented at a dihedral angle of 39.22 (3)° with respect to the planar ester group nih.govresearchgate.netresearchgate.net. This spatial arrangement is a key characteristic of its molecular conformation.

Table 1: Physicochemical Properties of Methyl 2,5-Dichlorobenzoate

PropertyValueSource
Molecular FormulaC8H6Cl2O2 nih.govnih.gov
Molecular Weight205.03 g/mol nih.gov
AppearanceWhite crystalline solid haz-map.com
CAS Number2905-69-3 nih.gov
Crystal SystemTriclinic nih.govresearchgate.net

Relevance and Applications Methyl 2,5-dichlorobenzoate is recognized for its role as a plant growth regulator and an antifungal agrochemical, particularly for the grafting of grapevines nih.govresearchgate.netherts.ac.uk. Its function as a plant growth regulator can be observed in its ability to temporarily inhibit or delay the germination of certain seeds nih.gov. Beyond its agricultural uses, it serves as a versatile drug intermediate and is widely employed in synthetic organic chemistry for the preparation of other compounds like 2,5-dichlorobenzohydrazide and various substituted oxadiazoles (B1248032) nih.govresearchgate.net.

The properties and reactivity of chlorobenzoates are highly dependent on the number and position of chlorine atoms on the aromatic ring. Besides the 2,5-dichloro isomer, other dichlorobenzoic acid isomers such as 2,3-, 2,4-, 2,6-, and 3,5- exist, each with distinct characteristics researchgate.netnih.govnih.gov.

The position of the chlorine atom influences the acidity of chlorobenzoic acids. This is due to a combination of the electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+M) of the halogen. The inductive effect, which withdraws electron density from the ring and stabilizes the carboxylate anion, generally increases acidity compared to benzoic acid quora.com. Because the inductive effect is distance-dependent, it is strongest at the ortho position and weakest at the para position.

For instance, meta-chlorobenzoic acid is slightly more acidic than para-chlorobenzoic acid. In the meta position, only the strong electron-withdrawing inductive effect is at play. In the para position, the inductive effect is weaker, and the chlorine atom can donate electron density to the ring via resonance, which slightly destabilizes the conjugate base and reduces acidity relative to the meta isomer quora.comquora.com.

Table 2: Comparison of Selected Dichlorobenzoate Methyl Ester Isomers

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Methyl 2,5-DichlorobenzoateC8H6Cl2O2205.032905-69-3 nih.gov
Methyl 3,5-DichlorobenzoateC8H6Cl2O2205.032905-67-1 nih.gov

The carboxylate group of 2,5-dichlorobenzoate allows it to act as a ligand, coordinating with metal ions to form complex structures. Of particular interest are heterometallic complexes, which incorporate more than one type of metal center. Research has shown that 2,5-dichlorobenzoate can be used to construct 3d–4f heterometallic complexes, particularly with lanthanide (Ln) metals and transition metals like cobalt (Co) or nickel (Ni) rsc.orgresearchgate.net.

The synthesis of these complexes is often achieved through self-assembly reactions under solvothermal conditions, using starting materials such as lanthanide nitrates, a transition metal salt (e.g., cobalt(II) nitrate), 2,5-dichlorobenzoic acid, and a secondary ligand like 1,10-phenanthroline (B135089) (phen) rsc.orgresearchgate.net. The final structure of the resulting complex can be sensitive to reaction conditions, such as pH. For example, in the synthesis of cobalt-lanthanide complexes, two different types of structures with different colors were obtained by adjusting the pH of the reaction mixture rsc.org.

These complexes, such as [Ln2Co2(2,5-DCB)10(phen)2] and [Ln2Ni2(2,5-DCB)10(phen)2], have been characterized using techniques including single-crystal X-ray diffraction, FT-IR spectroscopy, and thermogravimetric analysis rsc.orgresearchgate.net. The study of their magnetic and luminescence properties is an active area of research researchgate.netdntb.gov.ua.

Comparative Biological Activity Studies

The biological activity of benzoate derivatives is significantly modulated by the type, number, and position of substituents on the benzene ring. Halogenation, in particular, is a key strategy for modifying the efficacy of these compounds in various applications, including as antimicrobial and antifungal agents.

The nature of the halogen substituent (fluorine, chlorine, bromine, iodine) has a profound impact on the biological properties of aromatic compounds. In a study on the microbial dechlorination of polychlorinated biphenyls (PCBs), different halogenated benzoates showed markedly different effects. It was found that while none of the tested fluorinated or chlorinated benzoates could prime PCB dechlorination, several brominated and iodinated benzoates, such as 4-bromobenzoate, 4-iodobenzoate, and 2,5-dibromobenzoate, successfully initiated this activity dss.go.thepa.gov. This demonstrates that the specific type of halogen is critical for inducing certain biological pathways.

Furthermore, the position of the substituent dictates its electronic influence and, consequently, its interaction with biological targets. Washed suspensions of Pseudomonas fluorescens were shown to oxidize monohalogenobenzoates at different rates, with the order of effectiveness being fluorobenzoates > chlorobenzoates > bromobenzoates > iodobenzoates nih.gov. The inhibitory effect of these compounds on the bacteria's adaptation to oxidize benzoate also varied, with chlorobenzoates being the most effective inhibitors nih.gov. These differential effects underscore the importance of both the halogen type and its placement on the aromatic ring in determining biological outcomes.

Methyl 2,5-dichlorobenzoate is known to have a role as an antifungal agrochemical nih.gov. This activity is part of a broader pattern where halogenation of benzoates can confer or enhance antimicrobial properties. For example, sodium benzoate is widely used as a food preservative due to its activity against yeasts and other microorganisms, an effect that is more pronounced at low pH medicaljournalssweden.secabidigitallibrary.org.

Structure-activity relationship (SAR) studies on more complex molecules incorporating halogenated benzoate moieties have provided further insights. In one study, various halogenated benzoate ester derivatives of the natural product altholactone (B132534) were synthesized and tested for antifungal activity nih.gov. Most of the ester derivatives exhibited stronger antifungal activities than the parent compound. The specific substitution pattern was crucial for potency against different fungal species.

Table 3: Antifungal Activity of Halogenated Benzoate Derivatives of Altholactone

Compound DerivativeFungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/ml)
Altholactone (parent compound)Cryptococcus neoformans128 nih.gov
Altholactone (parent compound)Saccharomyces cerevisiae128 nih.gov
3-BromobenzoateCryptococcus neoformans16 nih.gov
2,4-Dichlorobenzoate (B1228512)Cryptococcus neoformans16 nih.gov
4-BromobenzoateSaccharomyces cerevisiae1 nih.gov
4-IodobenzoateSaccharomyces cerevisiae1 nih.gov

The data clearly indicates that the addition of a halogenated benzoyl group significantly enhances antifungal activity nih.gov. Moreover, the substitution pattern determines the specificity. Dichlorination at the 2,4-positions and bromination at the 3-position resulted in the best activity against C. neoformans, whereas monohalogenation at the 4-position with heavier halogens (bromine and iodine) was most effective against S. cerevisiae nih.gov. These findings highlight the intricate structure-activity relationships that govern the antifungal applications of halogenated benzoates.

Modulation of Enzyme Activity by Derivatives

Derivatives of 2,5-dichlorobenzoic acid have been synthesized and investigated for their potential to modulate the activity of various enzymes, revealing key structure-activity relationships (SAR). These studies are crucial in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates. The inhibitory potential of these derivatives often hinges on the nature and position of substituent groups on the dichlorobenzoic acid scaffold.

One area of investigation involves the inhibition of carbohydrate-hydrolyzing enzymes, a therapeutic strategy for managing postprandial hyperglycemia in diabetes. A series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and evaluated as inhibitors of α-glucosidase and α-amylase. researchgate.net The study found that the nature of the substituent on the sulfamoyl nitrogen played a critical role in the inhibitory activity. For instance, compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) demonstrated significantly higher inhibitory potential against both α-amylase and α-glucosidase compared to the standard drug acarbose. researchgate.net Molecular docking studies suggested that these compounds bind to the active sites of the enzymes through hydrogen bonds and various pi-interactions. researchgate.net

Another significant target for dichlorobenzoic acid derivatives is in the context of neurodegenerative diseases like Alzheimer's disease, where cholinesterase inhibitors are a primary treatment modality. New hybrids combining a tetrahydroacridine moiety with dichlorobenzoic acid have been developed and shown to possess multifunctional potential. tandfonline.com Specifically, a hybrid designated as compound 3e exhibited moderate but notable cholinesterase inhibition, with IC50 values of 0.131 µM for acetylcholinesterase (AChE) and 0.116 µM for butyrylcholinesterase (BuChE). tandfonline.com This highlights how the dichlorobenzoic acid moiety can be incorporated into larger molecules to modulate biological activity.

Furthermore, derivatives have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory pathway. By combining structural features required for inhibiting both enzymes, researchers have developed novel compounds with potential as safer anti-inflammatory agents. mdpi.com For example, "type B hydroxamic acid" derivatives incorporating a dichlorinated phenyl ring were found to be dual COX-2 and 5-LOX inhibitors. mdpi.com The specific substitution patterns and functional groups are critical in achieving this dual inhibition profile.

The table below summarizes the enzymatic inhibitory activities of selected dichlorobenzoic acid derivatives.

Compound/Derivative ClassTarget Enzyme(s)Key Findings
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acidα-glucosidase, α-amylaseShowed 5-fold and 3-fold greater inhibition, respectively, compared to acarbose. researchgate.net
Tetrahydroacridine-dichlorobenzoic acid hybridsAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Compound 3e showed IC50 values of 0.131 µM (AChE) and 0.116 µM (BuChE). tandfonline.com
"Type B hydroxamic acid" derivativesCOX-2, 5-LOXDemonstrated dual inhibitory activity, with IC50 values in the low micromolar range for 5-LOX. mdpi.com

Computational Chemistry and In Silico Drug Design

Computational methods are integral to modern drug discovery and chemical safety assessment, providing powerful tools to predict molecular properties and interactions. For compounds like Sodium 2,5-dichlorobenzoate and its analogues, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations offer profound insights into their biological and toxicological profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ecotoxicity and Pharmacological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the physicochemical, biological, and environmental fate of chemicals based on their molecular structure. ecetoc.org These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific endpoint, such as toxicity or biological activity. scienceforecastoa.com For halogenated compounds like this compound, QSAR is particularly useful for screening and risk assessment, potentially reducing the need for extensive animal testing. nih.gov

Ecotoxicity Modeling: The ecotoxicity of organic chemicals in aquatic environments is a significant concern. QSAR models for ecotoxicity often use descriptors that quantify a molecule's hydrophobicity, electronic characteristics, and size.

Hydrophobicity: The octanol-water partition coefficient (log K_ow_ or logP) is a primary descriptor, as it correlates with a chemical's tendency to bioaccumulate in fatty tissues. nih.gov For chlorinated benzoic acids, increasing chlorination generally increases hydrophobicity, which can lead to higher toxicity to aquatic organisms like fish and daphnia. nih.govresearchgate.net

Electronic Descriptors: The presence of electron-withdrawing chlorine atoms on the benzene ring significantly influences the molecule's electronic properties. Descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO_) can indicate a molecule's reactivity and potential to interact with biological macromolecules. nih.gov The presence of halogens is known to greatly influence the toxicity of endocrine-disrupting chemicals. nih.gov

Topological and Steric Descriptors: These descriptors account for the molecule's size, shape, and branching, which affect its ability to fit into biological receptors or enzyme active sites.

The U.S. Environmental Protection Agency's ECOSAR™ (Ecological Structure-Activity Relationships) program utilizes class-based QSARs to predict the aquatic toxicity of chemicals, including those with excess toxicity beyond baseline narcosis, such as halogenated phenols and anilines. epa.gov

Pharmacological Effects Modeling: QSAR is also a cornerstone of drug design, helping to predict the pharmacological activity of new compounds. mdpi.com For derivatives of 2,5-dichlorobenzoic acid, QSAR models can predict their potential as enzyme inhibitors or receptor modulators. The models correlate descriptors with biological activity endpoints like the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). mdpi.com Key descriptors in pharmacological QSARs often include:

2D and 3D Structural Descriptors: These account for connectivity, shape, and electronic properties.

Pharmacophore Features: Identification of essential features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that are crucial for binding to a biological target.

Quantum Chemical Descriptors: Properties like dipole moment and partial atomic charges can quantify the strength of electrostatic interactions between a ligand and a protein. nih.gov

The table below lists common descriptors used in QSAR modeling relevant to halogenated aromatic compounds.

Descriptor TypeExample Descriptor(s)Relevance
Hydrophobicity logP (Octanol-Water Partition Coefficient)Bioaccumulation, membrane permeability, baseline toxicity. nih.gov
Electronic E_LUMO, E_HOMO_, Hammett constants (σ), Partial ChargesChemical reactivity, interaction with biomacromolecules, electrostatic potential. scienceforecastoa.comnih.gov
Steric/Topological Molecular Weight, Molar Refractivity, Taft's Steric Factor (E_s_)Molecular size and shape, receptor/enzyme active site fit. scienceforecastoa.com
Quantum Chemical Dipole Moment, PolarizabilityStrength of intermolecular interactions.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed information about molecular geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's reactivity and interactions.

For dichlorobenzoic acids and their derivatives, DFT studies, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), have been employed to elucidate their structural and electronic characteristics. mdpi.comijastems.orgmdpi.com

Optimized Molecular Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For 2,4-dichlorobenzoic acid, a close isomer of the 2,5-dichloro derivative, calculated bond lengths for C-C, C-H, and C-Cl bonds show good agreement with experimental values. ijastems.org These geometric parameters are crucial for understanding how the molecule fits into a protein's binding site.

Vibrational Analysis: Theoretical vibrational frequencies calculated via DFT can be used to assign bands in experimental infrared (IR) and Raman spectra. Key vibrational modes for dichlorobenzoic acid include the C=O stretching of the carboxylic acid group (typically observed around 1680-1755 cm⁻¹), C-O stretching, and C-Cl stretching vibrations. ijastems.org This analysis confirms the molecular structure and provides insight into the strength of its chemical bonds.

Electronic Properties and Chemical Reactivity: A key outcome of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests the molecule is more reactive. These orbitals are critical for understanding how a molecule interacts with biological receptors. mdpi.com

The following table presents representative theoretical data for dichlorobenzoic acid based on DFT calculations.

Molecular PropertyDescriptionTypical Calculated Value/Finding
Optimized Geometry Bond lengths and anglesC-Cl bond length is approximately 1.73 Å. ijastems.org
Vibrational Frequencies C=O stretching frequencyCalculated in the range of 1755 cm⁻¹ (DFT/B3LYP). ijastems.org
Electronic Properties HOMO-LUMO Energy GapCharacterizes chemical reactivity and kinetic stability. mdpi.com
Electrostatic Potential Maps of electron densitySuggests the formation of σ-holes over the chlorine atoms, indicating potential for halogen bonding. mdpi.com

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.com In drug design, MD simulations provide a dynamic view of how a ligand (like a derivative of this compound) interacts with its protein target, offering insights that are not available from static docking studies alone. nih.gov

The process typically begins with a starting structure, often obtained from molecular docking, which places the ligand into the protein's active site. The simulation then calculates the trajectory of the system over a period, typically nanoseconds, revealing the stability of the binding pose and the nature of the interactions. nih.govmdpi.com

Stability of the Ligand-Protein Complex: The stability of the complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. mdpi.comnih.gov A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains securely bound in the active site. mdpi.com For small globular proteins, RMSD values within 1-3 Å are generally considered acceptable. mdpi.com

Flexibility of Protein Residues: The Root Mean Square Fluctuation (RMSF) is calculated for individual amino acid residues to identify which parts of the protein are flexible and which are stable. mdpi.com Binding of a ligand can stabilize key residues in the active site, reducing their fluctuation. nih.gov

Analysis of Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions that stabilize the ligand in the binding pocket. These include:

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and protein residues can be tracked throughout the simulation.

Hydrophobic Interactions: These are the most common interactions in protein-ligand complexes and are crucial for binding affinity. nih.gov

π-π Stacking and π-Cation Interactions: Aromatic rings, such as the dichlorinated benzene ring, can engage in stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) or π-cation interactions with positively charged residues (e.g., Arginine, Lysine). researchgate.net

Halogen Bonds: The chlorine atoms of dichlorobenzoate can act as halogen bond donors, forming stabilizing, directional interactions with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. nih.gov

MD simulations provide critical data for understanding the thermodynamic and kinetic aspects of ligand binding, helping to explain why certain derivatives are more potent inhibitors than others and guiding the rational design of new analogues with improved affinity and selectivity. nih.gov

Parameter/AnalysisInformation ProvidedExample Finding
Root Mean Square Deviation (RMSD) Stability of the ligand-protein complex over time.A complex with a ligand showing an RMSD of less than 0.25 nm is considered stable. nih.gov
Root Mean Square Fluctuation (RMSF) Flexibility of individual amino acid residues.Ligand binding can decrease the fluctuation of key residues in the active site. nih.gov
Interaction Analysis Identification of key interactions (H-bonds, hydrophobic, etc.).Docking studies predict hydrogen bond formation with residues like Serine and Histidine in an enzyme active site. researchgate.net
Binding Free Energy Calculation Estimation of the binding affinity (e.g., using MM-PBSA/GBSA).Lower binding energy values (more negative) indicate a more favorable interaction. fip.org

Future Directions and Interdisciplinary Research Opportunities

Development of Advanced Bioremediation Technologies

The persistence of halogenated organic compounds like Sodium 2,5-dichlorobenzoate (B1240473) in the environment necessitates the development of innovative and effective cleanup strategies. Bioremediation, which uses microorganisms to degrade or detoxify pollutants, presents a promising and environmentally sustainable approach. Future research is focused on enhancing the efficiency and applicability of these technologies.

Advanced bioremediation techniques are moving beyond the use of single microbial strains to the application of complex microbial consortia. These communities can perform more complex degradation tasks and are more resilient to environmental fluctuations. Under aerobic conditions, lower chlorinated benzenes can serve as carbon and energy sources for various bacteria, which utilize oxygenase enzymes to initiate breakdown. microbe.comarizona.edu Anaerobic biodegradation is also a key focus, particularly for more highly chlorinated compounds, through a process called reductive dechlorination or "halorespiration," where bacteria use the chlorinated compounds as electron acceptors to support their growth. arizona.edu

Future research directions in bioremediation include:

Hybrid Integrated Treatment Systems: These systems combine biological processes with physical or chemical methods to achieve more thorough and rapid decontamination. dss.go.th

Microbial Electrochemical Technologies: These technologies utilize the metabolic activity of microorganisms to generate an electric current while simultaneously degrading pollutants.

Phyto-reactors: This approach uses plants and their associated microbial communities to remediate contaminated soil and water.

In-Situ Bioremediation Strategies: Techniques such as bioventing (supplying oxygen to stimulate aerobic degradation), biostimulation (adding nutrients to enhance microbial activity), and bioaugmentation (introducing specific microorganisms to a contaminated site) are being refined for greater effectiveness. epa.gov

A significant challenge in bioremediation is the potential for contaminants to be present in high concentrations or in environments with unfavorable conditions for microbial growth. Research into extremophiles, microorganisms that thrive in extreme environments, may provide robust solutions for treating highly contaminated sites.

Rational Design of Novel Therapeutic Agents

While Sodium 2,5-dichlorobenzoate itself is not currently recognized as a therapeutic agent, the broader class of halogenated benzoates and related compounds offers a platform for the rational design of new drugs. Rational drug design is an inventive process that develops new medications based on a detailed understanding of a biological target. wikipedia.orgslideshare.net The introduction of halogen atoms into a molecule can significantly alter its physical, chemical, and biological properties, including its ability to interact with therapeutic targets.

For instance, the non-halogenated parent compound, sodium benzoate (B1203000), has been investigated for its potential therapeutic effects in neurological and other disorders. mdpi.comnih.gov This raises the possibility that halogenated derivatives could be designed to have enhanced or novel therapeutic activities. Research on other dichlorobenzoic acid isomers has already shown promise. For example, certain 2,4-dichlorobenzoic acid derivatives have demonstrated potential as antidiabetic agents by inhibiting key carbohydrate-hydrolyzing enzymes. researchgate.net Additionally, some halogenated benzoate derivatives have exhibited improved antifungal activity compared to their non-halogenated precursors. nih.gov

The principles of rational drug design that could be applied to this compound and its analogs include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of a biological target (e.g., an enzyme or receptor) to design molecules that fit precisely into its active site.

Ligand-Based Drug Design: Using the knowledge of molecules that are already known to bind to a target to develop a pharmacophore model, which defines the essential structural features required for binding. wikipedia.org

Future research in this area would involve synthesizing novel derivatives of this compound and screening them for various biological activities. This interdisciplinary field requires close collaboration between medicinal chemists, pharmacologists, and structural biologists.

Integration of Omics Technologies in Environmental and Health Studies

"Omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing environmental and health sciences by providing a comprehensive view of the interactions between chemicals and biological systems. nih.gov Environmental omics, specifically, applies these high-throughput molecular techniques to understand how organisms and ecosystems respond to environmental stressors, including chemical contaminants like this compound. microbe.comnih.gov

These technologies can be applied in several ways:

Genomics and Transcriptomics: These approaches can identify the genes and gene expression patterns that are activated or suppressed in microorganisms during the bioremediation of halogenated compounds. This information can help to optimize degradation pathways and identify novel enzymes for bioremediation.

Proteomics: This is the large-scale study of proteins, which are the workhorses of the cell. In the context of bioremediation, proteomics can identify the specific enzymes and metabolic pathways involved in the breakdown of pollutants. researchgate.netnih.gov For example, proteogenomic studies of bacteria that degrade chlorinated solvents have provided insights into the key enzymes involved in their metabolism. researchgate.netnih.gov

The integration of omics data can help to elucidate the molecular mechanisms of toxicity of halogenated compounds and to identify biomarkers of exposure and effect. This information is crucial for conducting accurate environmental risk assessments and for understanding the potential health impacts of these chemicals.

Policy Implications and Regulatory Frameworks for Halogenated Compounds

The widespread use and persistence of halogenated compounds have led to the establishment of regulatory frameworks to manage their potential risks to human health and the environment. In the United States, for example, halogenated aromatic hydrocarbons can be subject to regulations under the Toxic Substances Control Act (TSCA), which is administered by the Environmental Protection Agency (EPA). epa.gov

Future policy development and regulatory frameworks will need to address several key challenges:

Cumulative Risk Assessment: Halogenated compounds often occur in complex mixtures in the environment. Future regulations will need to move beyond single-chemical assessments to consider the cumulative risks of exposure to multiple related compounds.

Emerging Contaminants: As new halogenated compounds are developed and used, regulatory agencies will need to have processes in place to rapidly assess their potential risks and to implement appropriate management strategies.

International Harmonization: Many halogenated compounds are subject to global transport through air and water currents. International cooperation is essential to effectively manage the risks of these persistent pollutants.

Scientific research plays a critical role in informing the development of evidence-based policies. Continued research on the environmental fate, transport, and toxicity of compounds like this compound is essential for ensuring that regulatory frameworks are protective of human health and the environment.

Collaborative Research Initiatives in Chemical and Biological Sciences

Addressing the complex scientific and societal challenges posed by halogenated compounds requires a high degree of collaboration across traditional disciplinary boundaries. Future progress in understanding and managing the impacts of this compound will depend on fostering strong partnerships between researchers in the chemical and biological sciences, as well as with experts in public health, engineering, and policy.

Key areas for collaborative research include:

Green Chemistry and Benign by Design: Chemists and toxicologists can work together to design new chemicals that are effective for their intended purpose but are less persistent and toxic in the environment.

Environmental Sensor Development: Engineers and biologists can collaborate to create novel biosensors for the rapid and sensitive detection of halogenated compounds in the environment.

Systems Biology of Bioremediation: Integrating expertise in microbiology, genetics, and computational modeling is crucial for developing a comprehensive understanding of the complex biological processes involved in the bioremediation of halogenated compounds.

Translational Research: Building bridges between basic research findings and their practical application in areas such as clinical medicine and environmental remediation is a key priority.

International collaborative networks are also essential for sharing knowledge, resources, and best practices for managing the global challenge of persistent organic pollutants.

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